molecular formula C17H18ClF3N2O5 B284631 Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate

Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate

Cat. No.: B284631
M. Wt: 422.8 g/mol
InChI Key: SYKLQYCTRSITGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate, also known as BIBP3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a synthetic compound that is commonly used in scientific research to study the role of the NPY system in various physiological processes.

Mechanism of Action

Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate selectively blocks the NPY Y1 receptor, which is involved in the regulation of food intake, energy metabolism, and stress response. By blocking this receptor, this compound prevents the binding of NPY to the receptor, which inhibits the downstream signaling pathways that are activated by NPY.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake, increase energy expenditure, and reduce body weight. It has also been shown to reduce anxiety-like behavior in mice. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate in lab experiments is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of NPY on physiological processes without interference from other receptors. However, one limitation of using this compound is that it is a synthetic compound, which may not accurately reflect the effects of endogenous NPY in the body.

Future Directions

There are several future directions for research on Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate. One area of research is the role of the NPY system in the regulation of stress response. Another area of research is the potential use of this compound as a treatment for obesity and other metabolic disorders. Additionally, further research is needed to better understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step in the synthesis process involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with piperidine to form 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole-4-piperidine. The second step involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole-4-piperidine with ethyl chloroformate to form this compound (this compound).

Scientific Research Applications

Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate is commonly used in scientific research to study the role of the NPY system in various physiological processes. The NPY system is involved in the regulation of food intake, energy metabolism, and stress response. This compound is used to selectively block the NPY Y1 receptor, which allows researchers to study the specific effects of NPY on these physiological processes.

Properties

Molecular Formula

C17H18ClF3N2O5

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 1-[[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl]piperidine-3-carboxylate

InChI

InChI=1S/C17H18ClF3N2O5/c1-2-26-14(24)10-4-3-7-23(9-10)15(25)22-17(16(19,20)21)27-12-6-5-11(18)8-13(12)28-17/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,25)

InChI Key

SYKLQYCTRSITGN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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